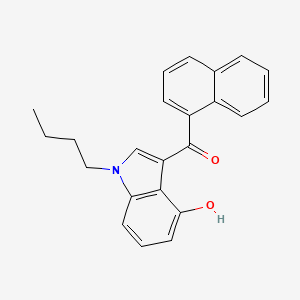

JWH 073 4-hydroxyindole metabolite

Vue d'ensemble

Description

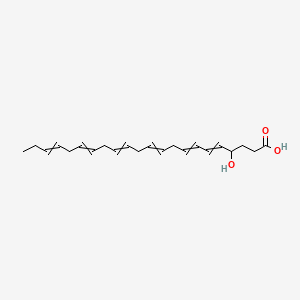

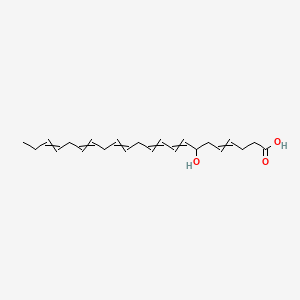

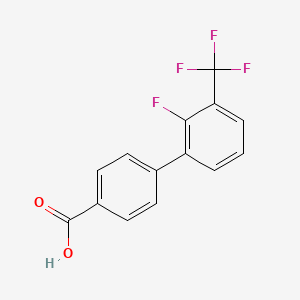

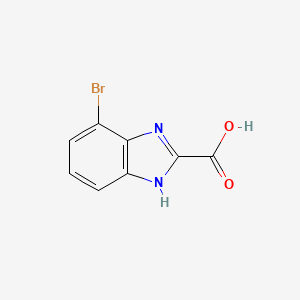

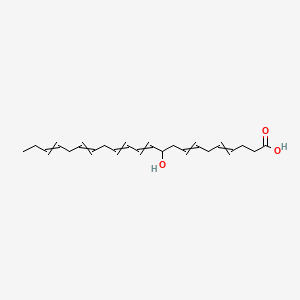

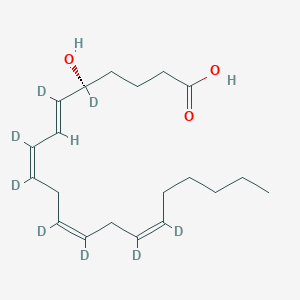

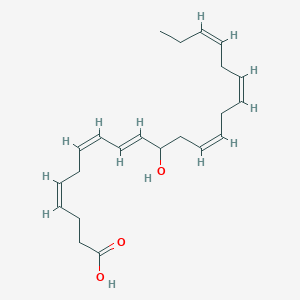

JWH 073 4-hydroxyindole metabolite is a mildly selective agonist of the central cannabinoid (CB 1) receptor derived from the aminoalkylindole WIN 55,212-2 . It is expected to be a urinary metabolite of JWH 073 based on the metabolism of the closely-related JWH 015 and JWH 018 .

Molecular Structure Analysis

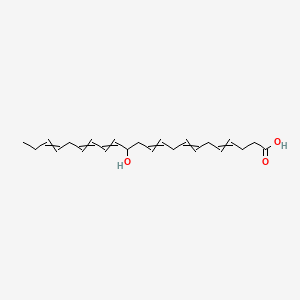

The molecular formula of JWH 073 4-hydroxyindole metabolite is C23H21NO2 . The InChI code is InChI=1S/C23H21NO2/c1-2-3-14-24-15-19(22-20(24)12-7-13-21(22)25)23(26)18-11-6-9-16-8-4-5-10-17(16)18/h4-13,15,25H,2-3,14H2,1H3 .Physical And Chemical Properties Analysis

The molecular weight of JWH 073 4-hydroxyindole metabolite is 343.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The rotatable bond count is 5 . The exact mass is 343.157228913 g/mol and the monoisotopic mass is also 343.157228913 g/mol . The topological polar surface area is 42.2 Ų .Applications De Recherche Scientifique

Metabolite Identification and Quantification :

- Chimalakonda et al. (2011) identified (ω-1)-hydroxyl derivatives of JWH-018 and JWH-073 as new primary metabolites. They developed a liquid chromatography tandem mass spectrometry (LC-MS/MS) procedure coupled with solid-phase extraction for analyzing these metabolites in human urine (Chimalakonda et al., 2011).

Structure Elucidation and Metabolic Patterns :

- Studies like Lovett et al. (2013) and Jang et al. (2013) have focused on the structure elucidation of metabolites found in urine specimens, identifying common metabolites across different synthetic cannabinoids, which can be used as biomarkers (Lovett et al., 2013), (Jang et al., 2013).

In Vitro Metabolism and Detection Methods :

- Gambaro et al. (2014) investigated in vitro incubation with human liver microsomes of JWH-018 and JWH-073 to identify principal metabolites and improved extraction conditions from biological fluids (Gambaro et al., 2014).

Clinical Validation and Urinary Excretion :

- Moran et al. (2011) validated a method for measuring urinary concentrations of JWH-018, JWH-073, and their metabolites, providing evidence of clinical utility (Moran et al., 2011).

GC-EIMS Method for Metabolite Detection :

- Paul and Bosy (2015) developed a GC-EIMS method for simultaneous detection and quantification of JWH-018 and JWH-073 metabolites in urine, enhancing forensic analysis capabilities (Paul & Bosy, 2015).

GC-MS/MS Analysis of Metabolites :

- Kusano et al. (2016) developed a GC-MS/MS method for differentiating positional isomers of hydroxyindole metabolites of JWH-018, which could potentially be extended to other synthetic cannabinoids (Kusano et al., 2016).

Comparative Metabolite Analysis :

- Jang et al. (2014) compared the metabolic profiles of AM-2201 and JWH-018, identifying distinctive metabolic patterns that could help differentiate between the abuse of these two substances (Jang et al., 2014).

Metabolite Analysis in Hair :

- Kim et al. (2013) developed a method for detecting JWH-018, JWH-073, and their metabolites in hair, useful for obtaining detailed information about drug ingestion (Kim et al., 2013).

Pharmacokinetics and Toxicity :

- Rajasekaran et al. (2013) studied the affinity and intrinsic activity of JWH-018, JWH-073, and their metabolites at cannabinoid type-2 receptors, providing insights into their potential toxicological consequences (Rajasekaran et al., 2013).

Forensic Case Applications :

- Ozturk et al. (2015) applied a validated LC-MS/MS method for JWH-073 and its metabolites in blood and urine in real forensic cases, demonstrating the method's utility in legal investigations (Ozturk et al., 2015).

Orientations Futures

Propriétés

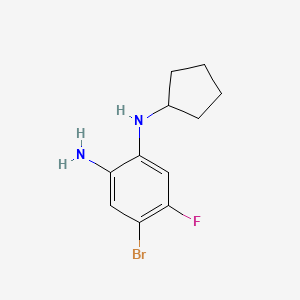

IUPAC Name |

(1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO2/c1-2-3-14-24-15-19(22-20(24)12-7-13-21(22)25)23(26)18-11-6-9-16-8-4-5-10-17(16)18/h4-13,15,25H,2-3,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKIVMJXJKHHIRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C2=C1C=CC=C2O)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017731 | |

| Record name | JWH-073 4-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

JWH 073 4-hydroxyindole metabolite | |

CAS RN |

1307803-46-8 | |

| Record name | JWH-073 4-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide](/img/no-structure.png)